molecular formula C15H14O3 B4555003 2-(4-Benzylphenoxy)acetic acid

2-(4-Benzylphenoxy)acetic acid

Cat. No.: B4555003
M. Wt: 242.27 g/mol
InChI Key: ABTNKWXRXNGUMG-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by a benzyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenoxy)acetic acid typically involves the reaction of 4-benzylphenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Benzylphenol} + \text{Chloroacetic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{Acetone}} \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenoxy ring can be reduced under specific conditions to yield a cyclohexyl derivative.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: 4-Benzylbenzoic acid.

    Reduction: 2-(4-Cyclohexylphenoxy)acetic acid.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural auxins, binding to auxin receptors and modulating gene expression related to plant growth and development. In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation and pain pathways.

Comparison with Similar Compounds

2-(4-Benzylphenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

    4-Chlorophenoxyacetic acid: Another herbicide with a single chlorine substituent on the phenoxy ring.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chlorine substituents, known for its historical use in agriculture.

The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives.

Properties

IUPAC Name

2-(4-benzylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)11-18-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTNKWXRXNGUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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